REACTION_CXSMILES
|
[O:1]([CH2:9][CH3:10])S(C(F)(F)F)(=O)=O.[C:11]1([C:17](C2C=CC=CC=2)(C2C=CC=CC=2)[N:18]2[CH:22]=[C:21](C(=O)C)[N:20]=[C:19]2[CH3:26])C=CC=CC=1>C(Cl)Cl>[CH2:17]([N:18]1[C:22]([C:9](=[O:1])[CH3:10])=[CH:21][N:20]=[C:19]1[CH3:26])[CH3:11]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)CC
|
Name
|
1-(triphenylmethyl)-2-methyl-4-acetylimidazole
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1C(=NC(=C1)C(C)=O)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 1M aqueous citric acid solution (5×75 ml)
|
Type
|
EXTRACTION
|
Details
|
the extracted with DCM (5×75 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=C1C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.59 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |